H-Ala-Ala-Ala-Tyr-OH

Descripción general

Descripción

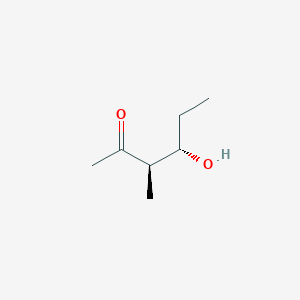

“H-Ala-Ala-Ala-Tyr-OH” is a peptide composed of four alanine (Ala) residues and one tyrosine (Tyr) residue . Peptides are short chains of amino acid monomers linked by peptide (amide) bonds. They play various roles in the human body, including acting as hormones, neurotransmitters, and growth factors .

Synthesis Analysis

The synthesis of peptides like “H-Ala-Ala-Ala-Tyr-OH” can be achieved through enzymatic methods. For instance, an efficient enzymatic cascade of Ala-Tyr synthesis was developed by a L-amino acid ligase together with polyphosphate kinase (PPK). Two L-amino acid ligases from Bacillus subtilis and Bacillus pumilus were selected and applied for Ala-Tyr synthesis . Another method involves solid-phase enzymatic peptide synthesis (SPEPS), which has been used to produce Tyr-Ala .Molecular Structure Analysis

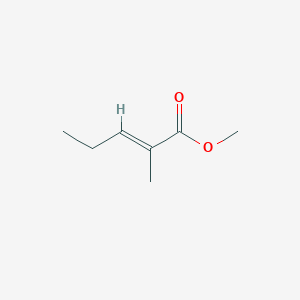

The molecular formula of “H-Ala-Ala-Ala-Tyr-OH” is C18H26N4O6 . Its average mass is 394.422 Da and its mono-isotopic mass is 394.185242 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “H-Ala-Ala-Ala-Tyr-OH” typically involve the formation of peptide bonds between the amino acids. This process can be facilitated by enzymes such as L-amino acid ligase .Physical And Chemical Properties Analysis

The physical and chemical properties of “H-Ala-Ala-Ala-Tyr-OH” include a boiling point of 812.7±65.0 °C at 760 mmHg, a flash point of 445.3±34.3 °C, and a density of 1.3±0.1 g/cm3 . It has 10 H bond acceptors, 7 H bond donors, and 9 freely rotating bonds .Aplicaciones Científicas De Investigación

Peptide Synthesis

“H-Ala-Ala-Ala-Tyr-OH” is a peptide, and peptides have a wide range of applications in scientific research. They can be used in the study of protein structure and function, in the development of new therapeutic agents, and in biotechnology .

Biochemical Production

The peptide could potentially be used in biochemical production processes. For example, an efficient enzymatic cascade of Ala-Tyr synthesis was developed by a L-amino acid ligase together with polyphosphate kinase (PPK). In the optimization system, 40.1 mM Ala-Tyr was produced within 3 h due to efficient ATP regeneration with hexametaphosphate (PolyP(6)) as the phosphate donor .

Drug Development

Peptides like “H-Ala-Ala-Ala-Tyr-OH” can be used in drug development. They can act as potential therapeutic agents due to their biological activity. For instance, they can be used as inhibitors, hormones, antibiotics, and more .

Nutritional Supplements

Amino acids and peptides are commonly used in nutritional supplements. They can provide essential nutrients and have been shown to have various health benefits .

Cosmetics

Peptides are commonly used in cosmetic products due to their potential skin benefits. They can promote collagen production, improve skin elasticity, and reduce the appearance of wrinkles .

Research Tools

Peptides like “H-Ala-Ala-Ala-Tyr-OH” can be used as research tools in various scientific fields. They can be used to study protein interactions, cellular functions, and more .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O6/c1-9(19)15(24)20-10(2)16(25)21-11(3)17(26)22-14(18(27)28)8-12-4-6-13(23)7-5-12/h4-7,9-11,14,23H,8,19H2,1-3H3,(H,20,24)(H,21,25)(H,22,26)(H,27,28)/t9-,10-,11-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKRQBHORYFZFT-RMIALFOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ala-Ala-Ala-Tyr-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B55327.png)

![2-[(1-Aminobenzimidazol-2-yl)amino]ethanol](/img/structure/B55330.png)

![Imidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B55340.png)

![[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B55341.png)